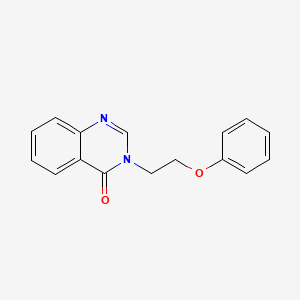
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are involved in cell signaling and play an important role in various physiological processes. The P2X7 receptor is specifically involved in the regulation of immune responses, inflammation, and pain perception. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide acts as a selective antagonist of the P2X7 receptor, blocking its activation by extracellular ATP. The P2X7 receptor is expressed on immune cells such as macrophages and microglia, and its activation leads to the release of pro-inflammatory cytokines and chemokines. By blocking the P2X7 receptor, 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide reduces inflammation and pain perception.
Biochemical and Physiological Effects
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells such as macrophages and microglia.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide in lab experiments is its specificity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other non-selective antagonists. However, one limitation is that 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide, and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide involves several steps, starting with the reaction of 5-ethyl-2-thiophenecarboxylic acid with isobutylamine to form the corresponding amide. The amide is then converted to the corresponding acid chloride, which is reacted with 4-aminoquinoline to produce 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide. The synthesis of 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been optimized to produce high yields and purity.
Scientific Research Applications
2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 2-(5-ethyl-2-thienyl)-N-isobutyl-4-quinolinecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-4-14-9-10-19(24-14)18-11-16(20(23)21-12-13(2)3)15-7-5-6-8-17(15)22-18/h5-11,13H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGBZIWCNUFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethylthiophen-2-yl)-N-(2-methylpropyl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5729597.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B5729602.png)
![2,6-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5729604.png)



![7,9-dimethyl-6-propylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5729624.png)
![7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5729629.png)

![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5729658.png)

![4-methyl-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B5729664.png)
